molecular formula C11H12N4O B14272155 N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine CAS No. 161091-99-2

N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine

Cat. No.: B14272155
CAS No.: 161091-99-2
M. Wt: 216.24 g/mol
InChI Key: BGBOUPZSPPCCCO-UHFFFAOYSA-N
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Description

N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of an amino group, a benzyl group, and a hydroxylamine group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine can be achieved through several methods. One common approach involves the condensation of 4-amino-1-benzyl-1H-imidazole-5-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction typically proceeds in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The amino and benzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-benzyl-1H-imidazole: Lacks the hydroxylamine group but shares the imidazole core structure.

    N-Benzylimidazole: Similar structure but without the amino and hydroxylamine groups.

    Hydroxylamine derivatives: Compounds containing the hydroxylamine functional group but different core structures.

Uniqueness

N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino and hydroxylamine groups allows for diverse chemical transformations and potential interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

161091-99-2

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

N-[(5-amino-3-benzylimidazol-4-yl)methylidene]hydroxylamine

InChI

InChI=1S/C11H12N4O/c12-11-10(6-14-16)15(8-13-11)7-9-4-2-1-3-5-9/h1-6,8,16H,7,12H2

InChI Key

BGBOUPZSPPCCCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2C=NO)N

Origin of Product

United States

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